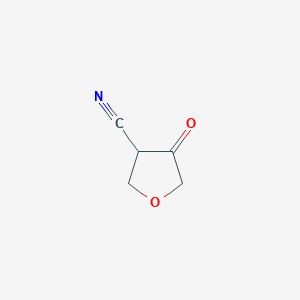
4-Oxotetrahydrofuran-3-carbonitrile
Übersicht
Beschreibung
4-Oxotetrahydrofuran-3-carbonitrile is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.1 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Oxotetrahydrofuran-3-carbonitrile involves two stages . In the first stage, glycolic acid methyl ester reacts with potassium tert-butylate in tetrahydrofuran at 0°C for approximately 10 minutes . In the second stage, acrylonitrile is added to the mixture in tetrahydrofuran at 20°C and stirred for 3 hours . The reaction yields a light brown oil .
Molecular Structure Analysis
The molecular structure of 4-Oxotetrahydrofuran-3-carbonitrile consists of five carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms .
Physical And Chemical Properties Analysis
4-Oxotetrahydrofuran-3-carbonitrile has a predicted density of 1.22±0.1 g/cm3 and a predicted boiling point of 297.9±40.0 °C . Its exact mass is 111.03200 .
Wissenschaftliche Forschungsanwendungen
Oxidative Cyclizations
4,5-Dihydrofuran-3-carbonitriles have been synthesized through oxidative cyclizations of various 3-oxopropanenitriles, using manganese(III) acetate. These cyclizations result in good yields, particularly when using 2-thienyl substituted alkenes, indicating potential applications in synthetic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).
Spectroscopic Characterization and Nonlinear Optics
Studies on derivatives of 4-oxotetrahydrofuran-3-carbonitrile have involved detailed spectroscopic characterization, including FT-IR, NMR, and UV-Vis absorption. These studies also explore their nonlinear optical (NLO) properties, making these compounds relevant for optoelectronic applications (Wazzan, Al-Qurashi, & Faidallah, 2016).
Ring Contraction Synthesis
Ring contraction of 2H-pyran-2-ones to synthesize 2-oxo-5-(1-arylvinyl)-4-piperidin-1-yl-2,5-dihydrofuran-3-carbonitriles has been achieved. This process is significant for the creation of highly functionalized α, β-unsaturated γ-butyrolactones, indicating applications in medicinal and organic chemistry (Sil, Sharon, Maulik, & Ram, 2004).
Crystallographic and Structural Analysis
Crystallographic analysis of dihydrofuran carbonitrile derivatives has provided insights into their coordinated compliance with certain exchange rules. This understanding aids in the development of isomorphous and isostructural compounds, potentially useful in drug design and material sciences (Swamy et al., 2020).
Antibacterial and Antifungal Activities
Several derivatives of 4-oxotetrahydrofuran-3-carbonitrile have been synthesized and tested for their antibacterial and antifungal activities. These studies have shown promising results against various bacteria and fungi, highlighting potential applications in pharmaceutical research (Loğoğlu et al., 2010).
Photovoltaic Properties and Applications
Derivatives of 4-oxotetrahydrofuran-3-carbonitrile have been studied for their photovoltaic properties. They have shown potential applications in organic-inorganic photodiode fabrication, indicating their relevance in the field of renewable energy and solar cell technology (Zeyada, El-Nahass, & El-Shabaan, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-oxooxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-1-4-2-8-3-5(4)7/h4H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDUDNWEFKOHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxotetrahydrofuran-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(5-Bromothiophen-2-yl)cyclobutyl]methanamine](/img/structure/B1529499.png)









![Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1529516.png)


